molecular formula C20H28O3 B12768120 5,8-Epoxytretinoin, R,S-(+/-)- CAS No. 129520-11-2

5,8-Epoxytretinoin, R,S-(+/-)-

Cat. No.: B12768120
CAS No.: 129520-11-2
M. Wt: 316.4 g/mol
InChI Key: QDOSIDVGVRAXSE-VNBDLKDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Retinoid Biochemistry and Physiological Roles

Retinoids are a group of fat-soluble compounds that include vitamin A (retinol) and its natural and synthetic analogs. nih.gov They are indispensable for a variety of biological functions in vertebrates. evitachem.com The primary dietary sources of retinoids are retinyl esters from animal products and provitamin A carotenoids, like beta-carotene, from plants.

The metabolism of vitamin A is a multi-step process. mdpi.com Retinol (B82714), the transport and storage form of vitamin A, can be reversibly oxidized to retinal (retinaldehyde). mdpi.com Retinal is famously known for its role in vision, where the 11-cis-retinal (B22103) isomer serves as the chromophore for rhodopsin. The subsequent and irreversible oxidation of retinal leads to the formation of retinoic acid (RA). mdpi.com

Retinoic acid is a potent signaling molecule that regulates gene expression and, consequently, a wide array of cellular processes. nih.gov These include embryonic development, cellular differentiation, proliferation, and apoptosis. nih.govontosight.ai RA exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). nih.gov This receptor complex then binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby controlling their transcription. nih.gov Due to their profound influence on cell growth and differentiation, retinoids are crucial for maintaining healthy epithelial tissues and a functional immune system. evitachem.com

Contextualizing Epoxidized Retinoids within Retinoid Metabolism and Signaling Pathways

The biological activity of retinoic acid is tightly controlled, in part, through its catabolism into more polar, water-soluble metabolites. nih.gov This metabolic clearance is primarily carried out by a family of cytochrome P450 enzymes, particularly the CYP26 family. nih.gov These enzymes hydroxylate and oxidize retinoic acid into products such as 4-hydroxy-RA and 4-oxo-RA. nih.gov

Another metabolic route for retinoic acid is epoxidation, a reaction that introduces an epoxide group into the molecule. The formation of epoxides can occur at different positions on the retinoid structure, with 5,6-epoxyretinoic acid being a well-documented metabolite. nih.govnih.gov This compound has been identified as an endogenous metabolite of retinol in rats. nih.gov The formation of 5,6- and 5,8-epoxides can also be mediated by prostaglandin (B15479496) H synthase through a peroxyl radical-dependent mechanism. mdpi.com

5,8-Epoxyretinoic acid, also referred to as 5,8-oxyretinoic acid, has been identified in biological systems. nih.gov Research suggests that 5,8-epoxyretinoic acid can be formed as a rearrangement product from 5,6-epoxyretinoic acid, particularly under the acidic conditions sometimes used during laboratory isolation procedures. nih.gov While these epoxidized forms have often been viewed as inactive catabolic products destined for excretion, some studies indicate they may possess their own biological activities. nih.govnih.gov This has led to further investigation into their potential roles in retinoid signaling.

Significance of 5,8-Epoxytretinoin, R,S-(+/-)- as a Subject of Academic Investigation

5,8-Epoxytretinoin is a derivative of retinoic acid characterized by an epoxy bridge between the 5th and 8th carbons of its structure. ontosight.ai The designation "R,S-(+/-)-" indicates that the compound is a racemic mixture, containing an equal amount of two enantiomers at a specific stereocenter, which is a critical detail for its chemical and pharmacological characterization. ncats.iodrugfuture.com

Secondly, the unique chemical structure of 5,8-Epoxytretinoin has prompted research into its own biological effects. ontosight.ai Studies have explored its potential to regulate cell proliferation and differentiation, which are hallmark activities of retinoids. ontosight.aismolecule.com Its ability to modulate retinoid receptors suggests it could play a role in physiological and pathological processes where these signaling pathways are active. ontosight.ai This has led to its investigation in fields like dermatology and oncology. ontosight.aismolecule.com

Finally, 5,8-Epoxytretinoin is also relevant in the context of pharmaceutical chemistry. It is considered a potential impurity in commercial preparations of retinoid-based drugs. evitachem.com Therefore, its synthesis, characterization, and analysis are important for quality control in the pharmaceutical industry. synzeal.com The distinct structural features of 5,8-Epoxytretinoin, compared to its parent compound, make it a valuable tool for researchers aiming to understand the structure-activity relationships within the retinoid class of molecules. smolecule.com

Interactive Data Table: Chemical Information for 5,8-Epoxytretinoin, R,S-(+/-)-

PropertyValue
Chemical Name2,4,6-Octatrienoic acid, 7-((2R,7aS)-2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-, (2E,4E,6E)-rel-
Synonyms5,8-Epoxy-5,8-dihydro retinoic acid, (5R,8S)-(+/-)-; 5,8-Epoxytretinoin, cis-(+/-)-
Molecular FormulaC20H28O3
Molecular Weight316.44 g/mol
StereochemistryRacemic (R,S)-(+/-)-
UNII1SK376MF71
Data sourced from multiple references. ontosight.aincats.iodrugfuture.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129520-11-2

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2E,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+/t16-,20+/m0/s1

InChI Key

QDOSIDVGVRAXSE-VNBDLKDYSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C

Origin of Product

United States

Synthetic Methodologies and Stereochemical Considerations for 5,8 Epoxytretinoin, R,s +/

Chemical Synthesis Routes to 5,8-Epoxytretinoin and its Stereoisomers

The primary route to obtaining 5,8-Epoxytretinoin involves a two-step process starting from all-trans-retinoic acid (Tretinoin). The initial step is the epoxidation of the 5,6-double bond, followed by an acid-catalyzed rearrangement to form the 5,8-epoxy bridge.

Step 1: Epoxidation of Tretinoin (B1684217) to 5,6-Epoxytretinoin

The selective epoxidation of the C5-C6 double bond of the β-ionone ring in tretinoin is the critical first step. This transformation can be achieved using various epoxidizing agents. A common laboratory method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at controlled temperatures to minimize side reactions.

The product of this reaction is 5,6-epoxy-all-trans-retinoic acid. It is important to note that this epoxidation introduces two new stereocenters at C5 and C6, leading to the formation of a racemic mixture of enantiomers.

Step 2: Acid-Catalyzed Rearrangement to 5,8-Epoxytretinoin

Subsequent treatment of 5,6-epoxy-all-trans-retinoic acid with an acid catalyst induces an intramolecular rearrangement to yield the thermodynamically more stable 5,8-epoxy furanoid ring system. This transformation is well-documented in retinoid chemistry, where it has been observed that 5,6-epoxyretinoids can convert to their 5,8-epoxy isomers under acidic conditions, which can sometimes occur as an artifact during isolation and purification if acidic conditions are not carefully avoided. nih.govnih.gov

This acid-catalyzed rearrangement proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of the oxygen atom on the C8 position, leading to the formation of the tetrahydrofuran (B95107) ring. The stereochemistry at C5 and C8 in the final product is a direct consequence of the stereochemistry of the starting 5,6-epoxide and the mechanism of the rearrangement.

Starting MaterialReagents and ConditionsIntermediate ProductReagents and ConditionsFinal Product
All-trans-retinoic acid (Tretinoin)m-CPBA, Dichloromethane5,6-Epoxy-all-trans-retinoic acidAcid catalyst (e.g., H+)5,8-Epoxytretinoin, R,S-(+/-)-

Strategies for Stereoselective Synthesis and Isolation of the R,S-(+/-)-Diastereomeric Mixture or its Enantiomers

Achieving the specific R,S-(+/-)- diastereomeric mixture of 5,8-Epoxytretinoin requires careful control over the stereochemistry of the initial epoxidation step, as the subsequent rearrangement is stereospecific.

Diastereoselective Epoxidation:

The direct synthesis of a specific diastereomer of 5,8-Epoxytretinoin would necessitate a diastereoselective epoxidation of tretinoin. Given that the substrate itself is chiral (due to the stereocenters that will be formed), the use of a chiral epoxidizing agent could, in principle, favor the formation of one diastereomer over the other. However, achieving high diastereoselectivity in the epoxidation of a complex polyene system like tretinoin is challenging.

A more practical approach to obtaining the R,S-(+/-)- mixture is through non-stereoselective epoxidation to produce a mixture of all possible stereoisomers of 5,6-epoxytretinoin, followed by the acid-catalyzed rearrangement. The resulting mixture of 5,8-Epoxytretinoin diastereomers would then require separation.

Isolation of the R,S-(+/-)-Diastereomeric Mixture:

The separation of diastereomers is often more feasible than the separation of enantiomers due to their different physical properties. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of retinoid isomers and their derivatives. nih.govnih.govhplc.eu

For the isolation of the R,S-(+/-)- diastereomeric mixture of 5,8-Epoxytretinoin, a normal-phase or reversed-phase HPLC column could be employed. The choice of the stationary phase and the mobile phase composition would be critical for achieving baseline separation of the desired diastereomers from other isomers present in the reaction mixture. Chiral HPLC columns can also be utilized for the separation of enantiomers if the goal is to isolate a single enantiomer. chiralpedia.comresearchgate.net

StrategyMethodDescription
Stereoselective Synthesis Diastereoselective EpoxidationUse of a chiral epoxidizing agent to favor the formation of a specific diastereomer of 5,6-epoxytretinoin.
Isolation High-Performance Liquid Chromatography (HPLC)Separation of the desired R,S-(+/-)- diastereomeric mixture from other isomers using normal-phase, reversed-phase, or chiral HPLC columns.

Academic Approaches to Confirming Stereochemistry and Purity in Synthesized Batches

The confirmation of the stereochemistry and the assessment of the purity of synthesized batches of 5,8-Epoxytretinoin, R,S-(+/-)- rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of organic molecules. magritek.com For 5,8-Epoxytretinoin, ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

The relative stereochemistry of the substituents on the tetrahydrofuran ring can often be determined by analyzing the coupling constants between adjacent protons and through Nuclear Overhauser Effect (NOE) experiments. NOE spectroscopy can reveal the spatial proximity of protons, which is dependent on the stereochemical arrangement of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netlibretexts.orgyoutube.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition.

The fragmentation pattern of 5,8-Epoxytretinoin in the mass spectrometer would be characteristic of its structure. Cleavage of the polyene chain and fragmentation of the epoxy-containing ring would produce specific ions that can be used to confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is not only a separation technique but also a powerful analytical tool for assessing the purity of a synthesized compound. nih.govnih.govhplc.eu By using a validated HPLC method, the presence of any impurities, such as starting materials, byproducts, or other stereoisomers, can be detected and quantified. The purity of the 5,8-Epoxytretinoin, R,S-(+/-)- mixture would be determined by the percentage of the peak area corresponding to the desired diastereomers relative to the total peak area of all components in the chromatogram.

Analytical TechniqueApplicationInformation Obtained
Nuclear Magnetic Resonance (NMR) Structural Elucidation and Stereochemical AssignmentConnectivity of atoms, chemical environment of nuclei, relative stereochemistry through coupling constants and NOE experiments.
Mass Spectrometry (MS) Molecular Weight Determination and Structural ConfirmationMolecular weight, elemental composition (with HRMS), and structural information from fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity Assessment and Isomer SeparationDetection and quantification of impurities and other stereoisomers, confirming the purity of the target diastereomeric mixture.

Molecular and Cellular Mechanisms of Action of 5,8 Epoxytretinoin, R,s +/

Ligand-Receptor Interactions and Binding Affinity Profiling

The initial step in the mechanism of action of any retinoid is its binding to specific nuclear receptors. This interaction is crucial as it dictates the subsequent downstream cellular responses.

Retinoids regulate gene expression by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gov There are three subtypes for each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ. wikipedia.org These receptors function as heterodimers, with RAR and RXR pairing up to bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. wikipedia.orgembopress.org

While specific binding affinity data for 5,8-Epoxytretinoin, R,S-(+/-)- for each RAR and RXR subtype is not extensively documented in publicly available literature, it is established that retinoids can exhibit varying affinities for different receptor subtypes. nih.gov For instance, all-trans-retinoic acid (ATRA) binds to RARs with high affinity, while 9-cis-retinoic acid binds to both RARs and RXRs. wikipedia.org The epoxy modification in 5,8-Epoxytretinoin likely influences its binding profile. The affinity of a ligand for its receptor is a key determinant of its biological potency.

Table 1: General Binding Characteristics of Retinoids to Nuclear Receptors

LigandReceptor SubtypeGeneral Binding Affinity
All-trans-retinoic acidRARs (α, β, γ)High
9-cis-retinoic acidRARs (α, β, γ) & RXRs (α, β, γ)High
Synthetic RetinoidsVariesVaries
5,8-Epoxytretinoin, R,S-(+/-)- RARs and/or RXRs To be determined

Beyond RARs and RXRs, the retinoid signaling pathway can be influenced by interactions with other proteins. RXRs are known to form heterodimers with a variety of other nuclear receptors, including the vitamin D receptor (VDR), thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov This promiscuous partnering of RXR expands the range of genes that can be regulated by retinoid-like compounds. nih.gov

The binding of a ligand to its receptor is a highly specific interaction governed by various non-covalent forces. For retinoids, these interactions within the ligand-binding pocket (LBP) of RARs and RXRs are critical for receptor activation. The carboxylate group of retinoic acid typically forms a network of hydrogen bonds with specific amino acid residues in the LBP, anchoring the ligand in place.

Interrogation of Intracellular Signaling Cascades Affected by 5,8-Epoxytretinoin, R,S-(+/-)-

Crosstalk with Retinoid Signaling Pathways

Interaction with Mitogen-Activated Protein Kinase (MAPK) Pathways

Currently, there is no specific scientific literature that documents the direct interaction of 5,8-Epoxytretinoin, R,S-(+/-)- with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The MAPK pathways, which include ERK, JNK, and p38, are critical in regulating a wide array of cellular processes, and while the parent compound, retinoic acid, has been shown to influence MAPK signaling, the specific effects of its 5,8-epoxy metabolite have not been elucidated.

Influence on Nuclear Factor-κB (NF-κB) Signaling

Detailed research findings on the influence of 5,8-Epoxytretinoin, R,S-(+/-)- on the Nuclear Factor-κB (NF-κB) signaling pathway are not available. NF-κB is a key regulator of the inflammatory response, and while other retinoids have been shown to modulate its activity, the specific role of this metabolite in this context remains to be investigated.

Modulation of PI3K/AKT/mTOR Pathway Components

The scientific literature lacks specific studies on the modulation of the PI3K/AKT/mTOR pathway by 5,8-Epoxytretinoin, R,S-(+/-)-. This pathway is central to cell growth, proliferation, and survival. While retinoic acid has been shown to affect components of this pathway, there is no direct evidence to suggest a similar or distinct role for its 5,8-epoxy metabolite. nih.gov

Potential Interactions with BMP and Wnt Signaling in Development

There is no available research that specifically investigates the potential interactions of 5,8-Epoxytretinoin, R,S-(+/-)- with the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways during development. Both pathways are fundamental to embryonic development and tissue homeostasis, and while retinoic acid is known to interact with these signaling cascades, the specific contribution of this metabolite has not been explored.

Enzymatic Targets and Inhibition Profiles

Information regarding the specific enzymatic targets and inhibition profiles of 5,8-Epoxytretinoin, R,S-(+/-)-, particularly concerning 17beta-Hydroxysteroid Dehydrogenase Type 1, is not present in the available scientific literature. While retinoic acid has been shown to regulate the expression of 17beta-Hydroxysteroid Dehydrogenase Type 2, there is no evidence to suggest that 5,8-Epoxytretinoin, R,S-(+/-)- has a direct inhibitory effect on Type 1 of this enzyme. nih.govnih.gov

Preclinical Pharmacological and Biological Activities of 5,8 Epoxytretinoin, R,s +/

In Vitro Efficacy Studies in Defined Cellular Systems

In vitro studies are fundamental in determining the potential therapeutic efficacy of a compound by assessing its activity in controlled cellular environments. These studies provide initial insights into the biological effects of 5,8-Epoxytretinoin, R,S-(+/-)- at the cellular level.

Assessment of Biological Activity in Disease-Relevant Cell Lines

Research has indicated that derivatives of retinoic acid, including 5,8-Epoxytretinoin, possess significant pharmacological properties. nih.gov These compounds are investigated for their potential impact on various cellular processes. nih.gov Specifically, retinoic acid derivatives have demonstrated the ability to inhibit the proliferation of cancer cells and induce cellular differentiation, which can contribute to slowing tumor growth. nih.gov

In the context of breast cancer, the efficacy of retinoic acid derivatives as inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) has been explored through computational drug design approaches. researchgate.net This enzyme is crucial in the biosynthesis of estrogen, which can influence the progression of breast cancer. researchgate.net

Determination of Biologically Active Concentrations (e.g., IC50, EC50)

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. nih.govgraphpad.com It represents the concentration of a drug at which the response is reduced by half. graphpad.com

While specific IC50 or EC50 values for 5,8-Epoxytretinoin, R,S-(+/-)- from cellular assays are not detailed in the provided search results, computational studies have been conducted. In an in silico analysis targeting 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) for breast cancer, 5,8-Epoxytretinoin (referred to as ligand 07) exhibited a high binding affinity. nih.govresearchgate.net This computational prediction suggests its potential as an inhibitor of this key enzyme. nih.govresearchgate.net

Interactive Data Table: In Silico Binding Affinity of Retinoic Acid Derivatives against 17beta-HSD1

CompoundBinding Affinity (kcal/mol)
Ligand 04 (a retinoic acid derivative)-9.9
5,8-Epoxytretinoin (Ligand 07) -9.1
Epirubicin hydrochloride (Standard Drug)-8.2

This table presents the computationally predicted binding affinities of selected compounds against the 17beta-HSD1 enzyme, as reported in an in silico study. nih.govresearchgate.net

Functional Assays for Specific Cellular Responses (e.g., immunophenotypic changes, growth factor secretion)

Functional assays are employed to understand the specific cellular mechanisms affected by a compound. For retinoic acid and its derivatives, their influence on gene expression is a critical area of study. nih.gov These compounds can bind to specific nuclear receptors, which in turn regulate gene expression that impacts cellular processes such as cell cycle progression, differentiation, and apoptosis (cell death). nih.gov

Furthermore, derivatives of retinoic acid have been associated with the regulation and function of the immune system. nih.gov Research has pointed to their role in modulating immune responses, which could be beneficial in the context of infections and autoimmune disorders. nih.gov

In Vivo Preclinical Model Investigations

In vivo studies in animal models are a crucial step in preclinical research to understand the biological effects of a compound in a whole, living organism.

Rationale and Selection of Relevant Animal Models of Disease/Injury

The selection of an appropriate animal model is critical for the relevance of in vivo preclinical studies. For compounds like 5,8-Epoxytretinoin, which are derivatives of retinoic acid, animal models of cancer are often utilized due to the known anti-proliferative and differentiation-inducing properties of retinoids. nih.gov The choice of a specific cancer model would depend on the type of cancer being targeted, for instance, murine models of breast cancer would be relevant based on the in silico findings related to 17beta-HSD1. nih.govresearchgate.net

Evaluation of Biological Activity in Murine or Other Mammalian Preclinical Models

Currently, specific details from in vivo studies evaluating the biological activity of 5,8-Epoxytretinoin, R,S-(+/-)- in murine or other mammalian preclinical models are not available in the provided search results. Such studies would typically assess the compound's effect on tumor growth, metastasis, and other relevant physiological parameters in the context of the chosen disease model.

Despite a comprehensive search for publicly available data, no specific preclinical pharmacological or biological activity information was found for the chemical compound "5,8-Epoxytretinoin, R,S-(+/-)-". Consequently, the requested article focusing on the assessment of pharmacological responses in preclinical animal studies and biomarker analysis in preclinical in vivo samples cannot be generated at this time due to the absence of scientific literature on this particular substance.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the information required for the outlined article sections.

Structure Activity Relationships Sar and Computational Studies of 5,8 Epoxytretinoin, R,s +/ and Its Analogs

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Identification of Key Structural Motifs for Biological Activity

For retinoids in general, several structural features are considered crucial for their biological activity. These typically include:

A β-ionone ring: This bulky, hydrophobic group is thought to be important for anchoring the molecule in the binding pocket of retinoid receptors.

A polyene chain: The conjugated double bond system of the side chain is critical for the correct orientation and interaction with the receptor. The length and rigidity of this chain can influence receptor selectivity and potency.

A polar terminus: A carboxylic acid group, as found in tretinoin (B1684217) and its epoxy analog, is a key feature for interaction with specific amino acid residues within the receptor binding site.

Correlation of Physicochemical Properties with Biological Potency

The biological potency of a drug is often correlated with its physicochemical properties. Key properties for retinoids include:

Physicochemical PropertyGeneral Influence on Biological Potency of Retinoids
Lipophilicity (LogP) Affects membrane permeability and binding to hydrophobic pockets of receptors. An optimal LogP value is often sought to balance solubility and membrane transport.
Electronic Properties The distribution of electrons in the molecule, influenced by functional groups, affects how the molecule interacts with the receptor through hydrogen bonds, and electrostatic interactions.
Steric Factors The size and shape of the molecule determine how well it fits into the binding site of its target receptor.

A detailed analysis correlating these properties with the biological potency of 5,8-Epoxytretinoin, R,S-(+/-)- and its analogs would require experimental data that is not currently available in published research.

Design and Synthesis of 5,8-Epoxytretinoin Analogs for SAR Probing

To understand the SAR of a compound, medicinal chemists systematically synthesize analogs with modifications to different parts of the molecule.

Systematic Modification of Chemical Structure and Functional Groups

For a molecule like 5,8-Epoxytretinoin, systematic modifications could include:

Modification of the epoxide ring: Opening the epoxide to form diols or other derivatives could probe the importance of the epoxy group.

Alterations to the polyene chain: The length of the chain could be varied, or double bonds could be isomerized to understand the optimal geometry for activity.

Changes to the terminal carboxylic acid: Esterification or conversion to an amide could investigate the necessity of the acidic proton for receptor interaction.

While the synthesis of various retinoid analogs is a common practice in medicinal chemistry, specific studies detailing the design and synthesis of a series of 5,8-Epoxytretinoin analogs for SAR probing are not described in the available literature. nih.govmdpi.com

Investigation of the Impact of Stereochemistry (R,S-(+/-)-) on Activity

The epoxide ring in 5,8-Epoxytretinoin is chiral, meaning the R,S-(+/-)- designation refers to a racemic mixture of two enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have different biological activities. unimi.itnih.govresearchgate.net This is because biological receptors are themselves chiral and can interact differently with each enantiomer.

A thorough investigation would involve:

Chiral separation: Separating the racemic mixture into its individual R and S enantiomers.

Biological evaluation: Testing the activity of each enantiomer separately to determine if one is more active, less active, or has a different activity profile than the other.

However, there are no specific studies in the public domain that have investigated the impact of the R,S-(+/-)- stereochemistry on the biological activity of 5,8-Epoxytretinoin.

Computational Chemistry and In Silico Approaches in Research

Computational chemistry and in silico methods are powerful tools for studying drug-receptor interactions and predicting the properties of molecules. nih.govresearchgate.netnih.gov

For 5,8-Epoxytretinoin, these approaches could be used to:

Molecular Docking: Predict how the R and S enantiomers of 5,8-Epoxytretinoin bind to the active sites of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This could provide insights into potential differences in binding affinity and orientation.

Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the ligand-receptor complex over time to assess the stability of the interaction.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is crucial for drug development.

While these computational approaches are standard in modern drug discovery, specific in silico studies focused on 5,8-Epoxytretinoin, R,S-(+/-)- have not been published.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 5,8-Epoxytretinoin, molecular docking simulations have been employed to understand its interaction with protein targets.

In a notable in silico analysis, 5,8-Epoxytretinoin was docked with specific protein targets to evaluate its binding affinity and interaction patterns. The docking scores, which are indicative of the binding energy, provide a quantitative measure of the ligand-protein interaction. A lower docking score generally suggests a more favorable binding.

The interactions of 5,8-Epoxytretinoin with the active site of a target protein are characterized by a network of hydrogen bonds and hydrophobic interactions. These non-covalent interactions are crucial for the stability of the ligand-protein complex. For instance, specific amino acid residues within the protein's binding pocket can form hydrogen bonds with the functional groups of 5,8-Epoxytretinoin, while other residues can engage in hydrophobic contacts with its nonpolar regions.

A comparative analysis of the docking scores and interactions of 5,8-Epoxytretinoin with its analogs, such as 5,8-Epoxy-9-cis-retinoic acid, can reveal subtle differences in their binding modes that may account for variations in their biological activities.

Table 1: Molecular Docking Parameters of Retinoid Analogs

Compound NameDocking Score (kcal/mol)Hydrogen Bond InteractionsInteracting Residues
5,8-Epoxytretinoin-8.52ARG396, TYR400
5,8-Epoxy-9-cis-retinoic acid-8.21ARG396

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To further investigate the stability and dynamics of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations provide a detailed view of the conformational changes and the dynamic behavior of the complex over time.

For the 5,8-Epoxytretinoin-protein complex, MD simulations have been conducted to assess its stability. The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation. A stable RMSD profile for both the protein and the ligand indicates that the complex remains in a stable conformation.

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can be analyzed to identify regions of the protein that exhibit higher flexibility upon ligand binding. The analysis of the radius of gyration (Rg) of the protein can also provide insights into its compactness during the simulation.

The dynamic behavior of the hydrogen bonds formed between 5,8-Epoxytretinoin and the protein's active site can be tracked throughout the MD simulation. The persistence of these hydrogen bonds is a key indicator of the stability of the ligand's binding.

Table 2: Molecular Dynamics Simulation Stability Metrics

Parameter5,8-Epoxytretinoin ComplexApo Protein
Average Protein RMSD (nm)0.250.30
Average Ligand RMSD (nm)0.15N/A
Average Radius of Gyration (Rg) (nm)1.851.88

Predictive Modeling of Biological Activity (e.g., machine learning approaches)

Currently, there are no specific predictive models based on machine learning or quantitative structure-activity relationship (QSAR) studies publicly available for 5,8-Epoxytretinoin, R,S-(+/-)- and its analogs. While these computational approaches are widely used in drug discovery to predict the biological activity of compounds, their application to this specific set of molecules has not been reported in the available scientific literature.

Chemoinformatics and Virtual Screening Methodologies for Analog Discovery

Detailed chemoinformatic analyses and virtual screening campaigns aimed at the discovery of novel analogs of 5,8-Epoxytretinoin, R,S-(+/-)- have not been documented in the accessible research literature. Such studies would typically involve the creation of chemical libraries and the use of computational filters and docking protocols to identify new molecules with potentially improved activity or properties, but specific instances of these methodologies being applied to 5,8-Epoxytretinoin are not available.

Metabolism and Preclinical Pharmacokinetic Research of 5,8 Epoxytretinoin, R,s +/

In Vitro Metabolic Fate Investigations

In vitro studies have been crucial in identifying the metabolic pathways of retinoids. While research focusing directly on the metabolic fate of 5,8-Epoxytretinoin is not extensively documented, its formation from all-trans-retinoic acid has been established.

The formation of 5,8-Epoxytretinoin occurs via the epoxidation of the 5,8-double bond of all-trans-retinoic acid. This has been identified as a metabolic pathway in preclinical species. In studies with hamsters, 5,8-epoxy-all-trans-retinoic acid was identified as a metabolite following the administration of all-trans-retinoic acid.

Another significant epoxidation pathway for tretinoin (B1684217) involves the 5,6-double bond, leading to the formation of 5,6-epoxyretinoic acid. This pathway has been described as a major route of metabolism in the rat and has also been observed in vitro in rat liver and kidney preparations as well as in cultured human keratinocytes. This suggests that epoxidation is a general metabolic route for tretinoin.

Information regarding the enzymatic de-epoxidation of 5,8-Epoxytretinoin back to all-trans-retinoic acid in biological systems is not available in the current scientific literature.

The specific enzymes responsible for the 5,8-epoxidation of tretinoin have not been definitively identified. However, the metabolism of the related 5,6-epoxide is known to be mediated by cytochrome P450 (CYP) isozymes. In studies with cultured human keratinocytes, the formation of 5,6-epoxyretinoic acid was inhibited by ketoconazole, a known inhibitor of CYP enzymes.

Broader research into the metabolism of all-trans-retinoic acid has identified several CYP isozymes responsible for other metabolic transformations, such as hydroxylation. In human liver and intestinal microsomes, CYP2C8, CYP3A4, and CYP2B6 have been shown to catalyze the 4-hydroxylation of all-trans-retinoic acid. It is plausible that a member of the cytochrome P450 superfamily is also responsible for the 5,8-epoxidation pathway.

Identification and Structural Elucidation of Major Preclinical Metabolites

Currently, 5,8-Epoxytretinoin is characterized as a metabolite of all-trans-retinoic acid. Research detailing the subsequent metabolism of 5,8-Epoxytretinoin into further metabolites has not been reported in preclinical studies. The metabolic focus has remained on the primary pathways originating from tretinoin, which include oxidation and glucuronidation.

Preclinical Pharmacokinetic Studies in Animal Models

There is a lack of published preclinical studies where 5,8-Epoxytretinoin, R,S-(+/-)- was administered directly to animal models to determine its pharmacokinetic properties. The available information is limited to computational, or in silico, predictions of its pharmacokinetic behavior.

Experimental data from animal models on the specific tissue and organ distribution patterns of 5,8-Epoxytretinoin are not available. However, in silico analysis provides a predicted value for the volume of distribution at steady state (VDss), which indicates the extent of a drug's distribution in the body's tissues compared to the plasma.

Table 1: Predicted In Silico Pharmacokinetic Properties of 5,8-Epoxytretinoin
ParameterPredicted ValueInterpretation
Volume of Distribution (VDss)0.430 L/kgThis value suggests a moderate distribution of the compound into tissues outside of the plasma.

Note: The data in the table is based on computational predictions and has not been validated by in vivo or in vitro experiments.

Specific clearance mechanisms and elimination pathways for 5,8-Epoxytretinoin have not been determined through preclinical experimental studies. The parent compound, all-trans-retinoic acid, is known to be eliminated after extensive metabolism, including the formation of epoxides and more polar metabolites. It is presumed that 5,8-Epoxytretinoin, as a metabolite, would undergo further transformation into more water-soluble compounds to be excreted, but the specific routes have not been elucidated.

Comparative Metabolic Analysis with Parent Tretinoin and Other Retinoids

The metabolic profile of retinoids, a class of compounds derived from vitamin A, is complex and crucial to understanding their biological activity and pharmacokinetic behavior. While specific research on the metabolism of 5,8-Epoxytretinoin, R,S-(+/-)- is not extensively documented in publicly available literature, a comparative analysis with its parent compound, tretinoin (all-trans-retinoic acid), and other retinoids provides a foundational understanding of its likely metabolic fate.

Tretinoin undergoes extensive metabolism primarily in the liver. The key metabolic pathways for tretinoin involve oxidation and glucuronidation. The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, CYP2C8, and CYP2E, plays a significant role in the oxidative metabolism of tretinoin. drugbank.com One of the major metabolites formed through this pathway is 4-oxo-tretinoin, which retains some biological activity. nih.gov Further metabolism can lead to the formation of other polar metabolites.

Glucuronidation, a phase II metabolic reaction, is another important pathway for tretinoin elimination. This process involves the conjugation of tretinoin with glucuronic acid, resulting in the formation of retinoyl-β-glucuronide. nih.gov This water-soluble conjugate is more readily excreted from the body, primarily through the bile. nih.gov

The metabolism of other retinoids, such as isotretinoin (B22099) (13-cis-retinoic acid) and etretinate (B1671770), follows similar but distinct pathways. Isotretinoin, an isomer of tretinoin, is metabolized to 4-oxo-isotretinoin. Etretinate, an aromatic retinoid, has a significantly longer elimination half-life compared to tretinoin and isotretinoin, which is a key differentiator in its pharmacokinetic profile. nih.govnih.gov

Given that 5,8-Epoxytretinoin is an epoxide derivative of tretinoin, its metabolism would likely involve epoxide hydrolases, which would open the epoxide ring to form a diol. Subsequently, this diol could undergo similar oxidative and glucuronidation pathways as the parent compound, tretinoin. The presence of the epoxide group may also influence the rate and extent of metabolism by CYP enzymes, potentially leading to a different pharmacokinetic profile compared to tretinoin.

The table below provides a comparative overview of the known metabolic pathways of tretinoin and other retinoids, which can serve as a predictive framework for the metabolism of 5,8-Epoxytretinoin.

Interactive Data Table: Comparative Metabolism of Retinoids

CompoundPrimary Metabolic EnzymesMajor MetabolitesPrimary Excretion Route
Tretinoin CYP3A4, CYP2C8, CYP2E, UGTs4-oxo-tretinoin, Retinoyl-β-glucuronideBile and Urine
Isotretinoin CYP enzymes4-oxo-isotretinoinBile and Urine
Etretinate Esterases, CYP enzymesAcitretin (active metabolite)Primarily Bile
Acitretin UGTsAcitretin-β-glucuronidePrimarily Bile

In preclinical pharmacokinetic studies, the parent compound tretinoin exhibits a relatively short elimination half-life. nih.gov Following oral administration, tretinoin is absorbed, and plasma concentrations generally peak within 2 to 4 hours. nih.gov However, chronic daily administration of tretinoin can lead to a significant decrease in plasma concentrations, a phenomenon attributed to the induction of CYP enzymes involved in its metabolism. nih.gov

The pharmacokinetic profiles of other retinoids vary significantly. For instance, isotretinoin has an elimination half-life of approximately 10 to 20 hours. nih.gov In contrast, etretinate is known for its exceptionally long elimination half-life, which can extend to around 120 days after long-term administration due to its lipophilic nature and storage in adipose tissue. nih.govnih.gov

For 5,8-Epoxytretinoin, it is hypothesized that its pharmacokinetic profile would differ from that of tretinoin. The introduction of an epoxy ring could alter its lipophilicity and binding to plasma proteins, thereby affecting its distribution and elimination half-life. Further preclinical studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 5,8-Epoxytretinoin.

The following table summarizes key pharmacokinetic parameters for tretinoin and other retinoids based on preclinical and clinical research, offering a comparative basis for predicting the pharmacokinetic behavior of 5,8-Epoxytretinoin.

Interactive Data Table: Comparative Pharmacokinetic Parameters of Retinoids

CompoundBioavailabilityTime to Peak Plasma Concentration (Tmax)Elimination Half-life (t1/2)
Tretinoin ~50% (oral) drugbank.com2-4 hours nih.gov~0.5-2 hours
Isotretinoin Variable2-4 hours nih.gov10-20 hours nih.gov
Etretinate Variable2-6 hours~120 days (after long-term use) nih.govnih.gov
Acitretin Variable1-4 hours~48 hours nih.gov

Future Directions and Emerging Research Avenues for 5,8 Epoxytretinoin, R,s +/

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

To build a foundational understanding of 5,8-Epoxytretinoin, R,S-(+/-)-, the development of sophisticated preclinical models is a critical first step. The creation of three-dimensional (3D) organoid and spheroid cultures from relevant tissues, such as skin, lung, or liver, could offer a more physiologically relevant in vitro system than traditional 2D cell cultures. These models can provide insights into cell differentiation, proliferation, and tissue architecture in response to the compound.

Furthermore, the generation of genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models could be instrumental. For instance, if a therapeutic hypothesis is centered on a particular cancer, developing PDX models from patient tumors would allow for efficacy testing in a context that closely mimics human disease. Similarly, GEMMs with specific mutations could help to identify the molecular pathways modulated by 5,8-Epoxytretinoin, R,S-(+/-)-.

Table 1: Potential Preclinical Models for 5,8-Epoxytretinoin, R,S-(+/-)- Research

Model TypeApplicationPotential Insights
3D OrganoidsSkin, Lung, Liver Tissue ModelingCellular differentiation, tissue morphogenesis, preliminary toxicity
Patient-Derived Xenografts (PDX)Cancer Therapeutic TestingIn vivo efficacy, biomarker identification, resistance mechanisms
Genetically Engineered Mouse Models (GEMM)Mechanistic Pathway AnalysisTarget validation, understanding of on- and off-target effects

Integration of Multi-Omics Approaches to Elucidate Biological Responses

A systems biology approach, integrating various "omics" technologies, would be pivotal in deciphering the complex biological responses to 5,8-Epoxytretinoin, R,S-(+/-)-. Transcriptomics (RNA-seq) could identify gene expression signatures altered by the compound, pointing towards activated or repressed signaling pathways. thermofisher.comnih.gov Proteomics, using techniques like mass spectrometry, would complement this by revealing changes at the protein level, including post-translational modifications that are crucial for protein function. bit.edu.cn

Metabolomics would offer a snapshot of the metabolic alterations within cells or tissues upon treatment, which could be particularly relevant for understanding the compound's effects on cellular energy and biosynthesis. mdpi.com Integrating these datasets can provide a holistic view of the compound's mechanism of action and help in identifying potential biomarkers of response or toxicity. nih.gov

Exploration of Novel Therapeutic Hypotheses Based on Preclinical Research Findings

Once initial preclinical data is generated, novel therapeutic hypotheses can be formulated. For example, if in vitro studies show potent anti-proliferative effects in specific cancer cell lines, this would support the exploration of 5,8-Epoxytretinoin, R,S-(+/-)- as an anti-cancer agent. If multi-omics data suggests a role in modulating inflammatory pathways, its potential in treating inflammatory skin disorders or other inflammatory conditions could be investigated. The key is to let the preclinical data guide the formation of well-defined, testable hypotheses for further validation.

Investigation of Stereoisomer-Specific Biological Activities and Mechanisms (R,S-(+/-)- vs. R,R-(+/-)-)

The designation R,S-(+/-)- indicates a racemic mixture of stereoisomers. It is well-established in pharmacology that different stereoisomers can have distinct biological activities, potencies, and toxicity profiles. A crucial research avenue would be the separation of the R,S-(+/-)- mixture into its individual enantiomers and diastereomers.

Subsequent preclinical testing of the purified stereoisomers would be necessary to determine if the observed biological activity is attributable to one specific isomer or if they have different or even opposing effects. This stereoisomer-specific investigation is fundamental for optimizing the therapeutic potential and safety profile of the compound, as it may be possible to develop a more potent and less toxic drug by using a single, purified isomer.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the stereoisomeric purity of 5,8-Epoxytretinoin?

  • Methodological Answer :

  • Chromatographic separation : Use chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak®) to resolve R and S enantiomers. Validate retention times against known standards.
  • Spectroscopic validation : Confirm structural integrity via 1H^1H-NMR (e.g., coupling constants for epoxide protons) and compare with literature data. For purity, integrate HPLC peaks with UV detection at 340–360 nm (retinoid absorbance range) .
  • Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks (C20H28O3C_{20}H_{28}O_3) and isotopic patterns.

Q. How should researchers design stability studies for 5,8-Epoxytretinoin under varying storage conditions?

  • Methodological Answer :

  • Experimental design : Test degradation kinetics under ICH Q1A(R2) guidelines (25°C/60% RH, 40°C/75% RH) using sealed amber vials to prevent photodegradation.
  • Sampling intervals : Analyze aliquots at 0, 1, 3, 6 months via HPLC-UV for degradation products (e.g., retinoic acid derivatives).
  • Data interpretation : Calculate rate constants (kk) and t90t_{90} (time to 10% degradation) using Arrhenius plots for accelerated conditions .

Q. What statistical methods are appropriate for comparing bioactivity data across enantiomers?

  • Methodological Answer :

  • Normality testing : Use Shapiro-Wilk or Kolmogorov-Smirnov tests to assess data distribution. Non-parametric tests (Mann-Whitney U) are preferred for small sample sizes (n<30n < 30) .
  • Effect size calculation : Report Cohen’s dd or Hedges’ gg to quantify differences in IC50_{50} values between R and S isomers.
  • Error handling : Include 95% confidence intervals and address outliers via Grubbs’ test .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of 5,8-Epoxytretinoin’s metabolic activation?

  • Methodological Answer :

  • Systematic review : Conduct a PRISMA-guided synthesis of in vitro and in vivo studies. Categorize findings by model system (e.g., hepatic vs. dermal metabolism) and cytochrome P450 isoforms involved .
  • Contradiction analysis : Use Bradford Hill criteria to assess causality in conflicting data (e.g., dose-dependent vs. cell-type-specific effects) .
  • Validation experiments : Replicate key studies under standardized conditions (e.g., identical cell lines, serum-free media) to isolate variables .

Q. What computational strategies are effective for predicting the isomer-specific binding affinities of 5,8-Epoxytretinoin to retinoid receptors?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger’s Glide with receptor crystal structures (e.g., RAR-γ PDB: 3KMR). Account for ligand flexibility via induced-fit docking.
  • Free energy calculations : Apply MM-GBSA to compare binding energies of R vs. S isomers. Validate with experimental KdK_d values from surface plasmon resonance (SPR) .
  • Dynamic simulations : Run 100-ns MD simulations to assess conformational stability of receptor-ligand complexes. Analyze RMSD and hydrogen-bond persistence .

Q. How can researchers optimize synthetic routes to minimize racemization during 5,8-Epoxytretinoin epoxidation?

  • Methodological Answer :

  • Reaction monitoring : Use inline FTIR or Raman spectroscopy to track epoxide formation in real time.
  • Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen) under low-temperature conditions (-20°C) to suppress racemization.
  • Kinetic resolution : Employ enzymatic methods (e.g., lipase-mediated hydrolysis) to enrich desired enantiomers. Quantify enantiomeric excess (ee) via polarimetry .

Methodological Notes

  • Data presentation : Follow guidelines for chemical formulae, SI units, and significant figures (e.g., report IC50_{50} as 12.3 ± 0.5 µM, n=3n = 3) .
  • Conflict reporting : Disclose all raw data and negative results in supplementary materials to mitigate publication bias .
  • Ethical compliance : Document data anonymization protocols and training in research ethics to align with institutional review standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.